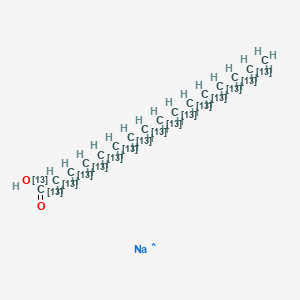
Sodium Palmitate (U-13C16, 98%+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium Palmitate (U-13C16, 98%) is a carbon-13 labeled saturated fatty acid. It is the sodium salt of palmitic acid, a common long-chain fatty acid found in both plants and animals. This compound is often used in metabolic research due to its stable isotope labeling, which allows for detailed tracking and analysis of metabolic pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sodium Palmitate (U-13C16, 98%) is typically synthesized through the saponification of palmitic acid with sodium hydroxide. The reaction involves heating palmitic acid with an aqueous solution of sodium hydroxide, resulting in the formation of sodium palmitate and water. The reaction conditions usually include:
- Temperature: 70-80°C
- Reaction Time: 1-2 hours
- Molar Ratio: 1:1 (palmitic acid to sodium hydroxide)
Industrial Production Methods
In industrial settings, sodium palmitate is produced on a larger scale using similar saponification processes. The process involves:
- Mixing palmitic acid with a sodium hydroxide solution in large reactors.
- Heating the mixture to the desired temperature.
- Continuous stirring to ensure complete reaction.
- The product is then purified and dried to obtain sodium palmitate in its solid form.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium Palmitate (U-13C16, 98%) undergoes several types of chemical reactions, including:
Oxidation: Sodium palmitate can be oxidized to produce various oxidation products, such as palmitic acid and other shorter-chain fatty acids.
Reduction: It can be reduced to form palmitic alcohol.
Substitution: Sodium palmitate can undergo substitution reactions, where the sodium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various metal salts can be used to replace the sodium ion.
Major Products
Oxidation: Palmitic acid, shorter-chain fatty acids.
Reduction: Palmitic alcohol.
Substitution: Metal palmitates (e.g., calcium palmitate, magnesium palmitate).
Applications De Recherche Scientifique
Sodium Palmitate (U-13C16, 98%) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of fatty acids.
Biology: Employed in studies of lipid metabolism and the role of fatty acids in cellular processes.
Medicine: Utilized in research on metabolic disorders, such as diabetes and obesity, to understand the effects of fatty acids on insulin resistance and other metabolic pathways.
Industry: Applied in the production of soaps and detergents due to its surfactant properties.
Mécanisme D'action
Sodium Palmitate (U-13C16, 98%) exerts its effects primarily through its role in lipid metabolism. It is incorporated into cellular membranes and can influence membrane fluidity and function. The compound is also involved in signaling pathways related to inflammation and insulin resistance. Key molecular targets include:
Peroxisome proliferator-activated receptors (PPARs): Regulate the expression of genes involved in fatty acid metabolism.
Toll-like receptors (TLRs): Play a role in the inflammatory response to fatty acids.
Comparaison Avec Des Composés Similaires
Sodium Palmitate (U-13C16, 98%) can be compared with other similar compounds, such as:
Sodium Stearate: Another sodium salt of a long-chain fatty acid, but with an 18-carbon chain.
Sodium Oleate: A sodium salt of oleic acid, an unsaturated fatty acid with a double bond in its carbon chain.
Sodium Laurate: A sodium salt of lauric acid, a shorter-chain fatty acid with 12 carbons.
Uniqueness
The uniqueness of Sodium Palmitate (U-13C16, 98%) lies in its carbon-13 labeling, which allows for precise tracking in metabolic studies. This isotopic labeling provides a significant advantage in research applications, enabling detailed analysis of metabolic pathways and the fate of fatty acids in biological systems.
Propriétés
Formule moléculaire |
C16H32NaO2 |
|---|---|
Poids moléculaire |
295.30 g/mol |
InChI |
InChI=1S/C16H32O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18);/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1; |
Clé InChI |
ZUWJMSFTDBLXRA-SJIUKAAASA-N |
SMILES isomérique |
[13CH3][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13C](=O)O.[Na] |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)O.[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,7-dimethyl-2-(2-prop-2-enoxyphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B14077865.png)
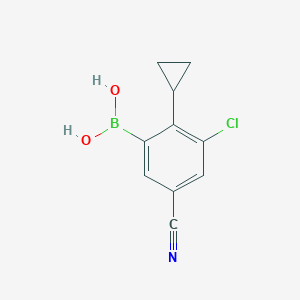
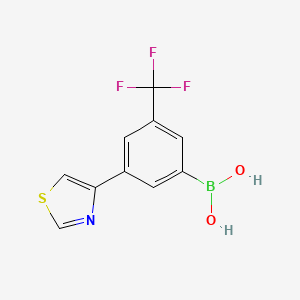
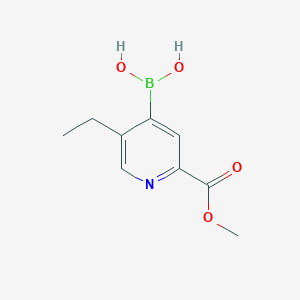
![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14077883.png)
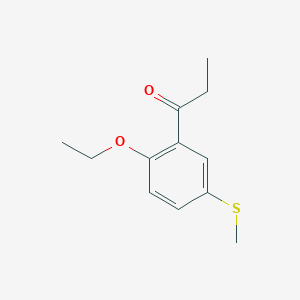
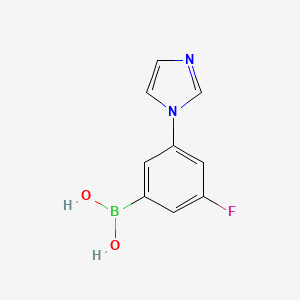

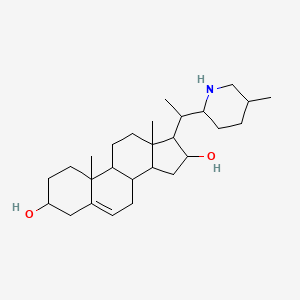
![1-Amino-3-(4-methoxybenzyl)-3-azabicyclo[3.1.1]heptane-2,4-dione](/img/structure/B14077912.png)
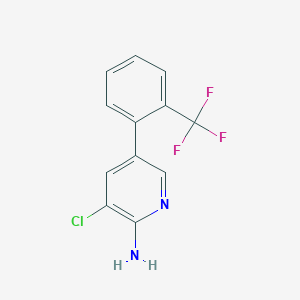
![N-[(1R,2R)-2-Amino-1,2-diphenylethyl]acetamide](/img/structure/B14077925.png)
![4-[(S)-[(1S,2R,4S,5R)-1-(anthracen-9-ylmethyl)-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-methoxymethyl]quinoline;iodide](/img/structure/B14077937.png)
![N-[(4-methoxyphenyl)methyl]-N-methylethenesulfonamide](/img/structure/B14077958.png)
